molecular formula C14H19N5O B5617761 5-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}pyrazin-2-amine

5-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}pyrazin-2-amine

Cat. No. B5617761
M. Wt: 273.33 g/mol
InChI Key: UCEQJKGQGZSYPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}pyrazin-2-amine often involves multi-step reactions, starting from dicarbonyl compounds and proceeding through various intermediates, such as 3-benzoylamino-2H-pyran-2-ones and dimethylaminopropenoates. These pathways highlight the complexity and versatility of synthesizing such heterocyclic compounds (Strah, Svete, & Stanovnik, 1996).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions that stabilize their structures. For instance, compounds like 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine have been characterized by various spectroscopic techniques and crystallography, revealing complex intermolecular hydrogen bonding and π-π interactions that contribute to their stability and reactivity (Șahin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves transformations like ring-opening, cyclization, and nucleophilic substitutions. For example, rearrangements involving dimethylamino groups in related compounds can lead to the formation of novel pyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives, showcasing the diverse chemical behavior of these molecules (Strah, Svete, & Stanovnik, 1996).

properties

IUPAC Name

5-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-19(2)6-3-7-20-14-5-4-11(8-18-14)12-9-17-13(15)10-16-12/h4-5,8-10H,3,6-7H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEQJKGQGZSYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC=C(C=C1)C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{6-[3-(Dimethylamino)propoxy]pyridin-3-YL}pyrazin-2-amine

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